3,6,9,12,15-Pentaoxapentacosan-1-ol

描述

Nomenclature and Chemical Structure of N-decylpentaoxyethylene (C10E5)

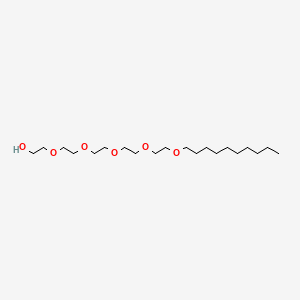

N-decylpentaoxyethylene is a polyoxyethylene ether. Its chemical name is 2-[2-[2-[2-(2-decyloxyethoxy)ethoxy]ethoxy]ethoxy]ethanol. uni.luechemi.com The compound is also commonly referred to as Pentaethylene Glycol Monodecyl Ether. nih.govchemicalbook.com The designation "C10E5" is a shorthand notation where "C10" represents the ten-carbon decyl group, which forms the hydrophobic tail of the molecule, and "E5" signifies the five ethylene (B1197577) oxide units that constitute the hydrophilic head. ontosight.aiuu.nl

The chemical structure of N-decylpentaoxyethylene consists of a linear decyl alkyl chain (CH3(CH2)9-) attached to a chain of five repeating ethylene oxide units (-(OCH2CH2)5OH). ontosight.ai This amphiphilic nature, possessing both a water-repelling (hydrophobic) tail and a water-attracting (hydrophilic) head, is fundamental to its function as a non-ionic surfactant. ontosight.ai

Below is a table summarizing the key identifiers and properties of N-decylpentaoxyethylene:

| Property | Value |

| IUPAC Name | 2-[2-[2-[2-(2-decyloxyethoxy)ethoxy]ethoxy]ethoxy]ethanol nih.gov |

| Synonyms | Pentaethylene Glycol Monodecyl Ether, C10E5, Deceth-5 nih.govnih.gov |

| CAS Number | 23244-49-7 glpbio.comchemicalbook.com |

| Molecular Formula | C20H42O6 uni.luchemicalbook.com |

| Molecular Weight | 378.54 g/mol nih.govchemicalbook.com |

| Appearance | Colorless liquid echemi.com |

| Density | Approximately 0.973 - 0.98 g/cm³ chemicalbook.comontosight.ai |

| Boiling Point | 460.9 °C at 760 mmHg echemi.com |

| Flash Point | 232.6 °C echemi.com |

| Refractive Index | n20/D 1.453 echemi.comchemicalbook.com |

Importance and Research Significance of N-decylpentaoxyethylene in Current Chemical Science

The importance of N-decylpentaoxyethylene in chemical science stems directly from its properties as a non-ionic surfactant. ontosight.ai These molecules are instrumental in a wide array of research applications due to their ability to self-assemble in solutions, forming micelles and other aggregate structures. This behavior is crucial for solubilizing hydrophobic substances in aqueous environments, a process fundamental to many chemical and biological studies.

Key areas of research significance include:

Micellar Chemistry: N-decylpentaoxyethylene has been utilized in studies investigating the effect of hydrostatic pressure on gas solubilization within micelles. chemicalbook.comchemicalbook.com Understanding these phenomena is vital for applications in areas such as enhanced oil recovery and drug delivery systems.

Biochemistry and Structural Biology: In the study of membrane proteins, which are notoriously difficult to work with due to their hydrophobic nature, non-ionic detergents like C10E5 are indispensable. They are used to solubilize and purify membrane proteins from their native lipid environment while preserving their structure and function. uu.nlplos.org For instance, it has been employed in the purification of outer membrane proteins like Omp85. plos.org It has also been used in the biochemical characterization of uncoupling proteins (UCPs). nih.gov

Thermodynamics and Phase Behavior: The phase behavior of aqueous solutions of N-decylpentaoxyethylene is a subject of significant research interest. researchgate.netacs.org Studies have utilized thermodynamic models like the Statistical Associating Fluid Theory (SAFT) to predict the high-pressure phase equilibria of its binary aqueous solutions. researchgate.netacs.org This research contributes to a fundamental understanding of intermolecular forces and solution thermodynamics. acs.orgtandfonline.com

Chemical and Pharmaceutical Applications: The compound serves as a relevant product for various chemical and pharmaceutical applications. ulisboa.pt Its surfactant properties make it a useful component in formulations and as an intermediate in chemical synthesis.

Scope and Objectives of the Research on N-decylpentaoxyethylene

The primary objectives of research involving N-decylpentaoxyethylene are to elucidate and harness its unique physicochemical properties for various scientific advancements. These objectives can be broadly categorized as follows:

Characterization of Physicochemical Properties: A core objective is to thoroughly characterize the behavior of N-decylpentaoxyethylene in different environments. This includes determining its critical micelle concentration (CMC), aggregation number, and the thermodynamics of micellization under various conditions of temperature, pressure, and solvent composition.

Understanding Intermolecular Interactions: Research aims to unravel the complex intermolecular forces that govern the self-assembly of C10E5 and its interactions with other molecules. acs.org This involves both experimental techniques and computational modeling to understand the interplay of hydrophobic, hydrophilic, and hydrogen bonding interactions. researchgate.nettandfonline.com

Application in Biological Systems: A significant research focus is on the application of N-decylpentaoxyethylene in the study of biological macromolecules, particularly membrane proteins. uu.nlplos.org The objective is to develop optimal conditions for protein extraction, purification, and structural analysis, which is crucial for drug discovery and understanding cellular processes. nih.gov

Development of Advanced Materials and Formulations: Researchers are exploring the use of N-decylpentaoxyethylene in the creation of novel materials and formulations. This includes its role in forming microemulsions, nanoparticles, and other structured fluids with potential applications in drug delivery, nanotechnology, and industrial processes.

In essence, the scope of research on N-decylpentaoxyethylene is to build a comprehensive understanding of its behavior from a fundamental molecular level to its practical applications in diverse scientific fields. The overarching goal is to leverage its properties to solve complex chemical and biological challenges.

属性

IUPAC Name |

2-[2-[2-[2-(2-decoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H42O6/c1-2-3-4-5-6-7-8-9-11-22-13-15-24-17-19-26-20-18-25-16-14-23-12-10-21/h21H,2-20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAXPOSPGRHYIHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8075201 | |

| Record name | 3,6,9,12,15-Pentaoxapentacosan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23244-49-7 | |

| Record name | 3,6,9,12,15-Pentaoxapentacosan-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23244-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deceth-5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023244497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6,9,12,15-Pentaoxapentacosan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6,9,12,15-Pentaoxapentacosan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Theoretical Frameworks and Computational Methodologies for N Decylpentaoxyethylene Systems

Statistical Associating Fluid Theory (SAFT) and its Applications to N-decylpentaoxyethylene Systems

The Statistical Associating Fluid Theory (SAFT) is a powerful equation of state rooted in statistical mechanics, specifically designed to model fluids with complex molecular structures and strong intermolecular interactions like hydrogen bonding. iitk.ac.inmolecularsystemsengineering.org Unlike traditional cubic equations of state, SAFT explicitly accounts for molecular shape, chain formation, and association, making it particularly suitable for systems containing amphiphilic molecules like N-decylpentaoxyethylene. ntua.gracs.org The theory models molecules as chains of spherical segments, with specific sites that mediate short-range associative forces. molecularsystemsengineering.orgacs.org This molecular-based approach has been successfully applied to model the phase equilibria of aqueous solutions of alkyl polyoxyethylene surfactants, including N-decylpentaoxyethylene, providing insights into their detergent, lubricant, and oil extraction applications. ntua.gr

A simplified version of the SAFT model, known as SAFT-HS (Hard Sphere), has been effectively used to predict the phase equilibria of binary aqueous solutions of N-decylpentaoxyethylene. researchgate.nettandfonline.com This approach treats molecules as chains of hard-sphere segments rather than Lennard-Jones segments, simplifying the repulsive interactions. tandfonline.com The SAFT-HS model has been shown to accurately reproduce the experimentally observed closed-loop coexistence curves in water + C10E5 systems, which feature both a lower critical solution temperature (LCST) and an upper critical solution temperature (UCST). researchgate.nettandfonline.com This complex phase behavior is understood to arise from the competition between the incompatibility of the surfactant's alkyl chain with water and the hydrogen bonding between the water and the ether's hydroxyl group. researchgate.nettandfonline.com

The table below summarizes the components of the SAFT-HS model as applied to the aqueous N-decylpentaoxyethylene system.

Table 1: SAFT-HS Model Components for the Water + N-decylpentaoxyethylene System| Component | Molecular Model | Association Sites | Dispersion Force Treatment |

|---|---|---|---|

| Water (H₂O) | Hard sphere | Four sites for hydrogen bonding. | Van der Waals mean-field level. researchgate.nettandfonline.com |

| N-decylpentaoxyethylene (C10E5) | Chain of hard spheres | Bonding sites on the terminal hydroxyl group and three additional sites per oxyethylene group. researchgate.nettandfonline.com | Van der Waals mean-field level. researchgate.nettandfonline.com |

In the context of the SAFT-HS framework for modeling N-decylpentaoxyethylene aqueous solutions, water molecules are represented as simple hard spheres. tandfonline.com To account for the strong directional forces of hydrogen bonding, which are crucial for the thermodynamic properties of aqueous systems, the model incorporates four association sites on each water molecule. researchgate.nettandfonline.com This four-site model provides a robust description of the hydrogen-bonding network in water. researchgate.net

The N-decylpentaoxyethylene molecule (C10E5) is modeled as a chain composed of hard-sphere segments. researchgate.nettandfonline.com This captures the molecule's elongated, non-spherical shape. To account for its amphiphilic and associating nature, specific bonding sites are included in the model. Association sites are placed to represent the terminal hydroxyl group, and crucially, an additional three sites are designated for each of the five oxyethylene groups to describe the hydrogen bonding interactions with water. researchgate.nettandfonline.com

Within the SAFT-HS approach, the attractive dispersion forces (van der Waals forces) for both water and N-decylpentaoxyethylene are treated at a simplified mean-field level. researchgate.nettandfonline.com This means that the long-range attractive interactions are considered as a uniform background potential, a simplification that works well for systems dominated by strong, short-range associative forces like hydrogen bonding. iitk.ac.in This treatment allows the model to focus on the more complex contributions from chain formation and association, which are key to the phase behavior of these systems. researchgate.nettandfonline.com

Perturbed-Chain SAFT (PC-SAFT) is a more recent and widely used variant of the SAFT theory. researchgate.net It improves upon earlier versions by applying perturbation theory to a hard-chain reference fluid instead of a hard-sphere fluid, providing a more accurate representation of the contributions from chain molecules. acs.orgscispace.com The PC-SAFT equation of state is expressed in terms of Helmholtz free energy, which includes contributions from a hard-chain reference system and dispersion forces. scispace.com

While specific studies focusing exclusively on N-decylpentaoxyethylene using PC-SAFT are not prominently detailed in the provided search results, the model is highly relevant and has been successfully applied to a wide range of mixtures containing glycol ether surfactants, the chemical family to which C10E5 belongs. researchgate.net For these systems, glycol ether surfactant molecules are typically modeled as associating components. researchgate.net The model requires three pure component parameters for non-associating fluids (segment number, segment diameter, and energy parameter) and additional parameters for associating fluids. ceon.rs Studies on various surfactant systems have shown that PC-SAFT can accurately correlate and predict vapor-liquid and liquid-liquid equilibria. researchgate.net For example, in modeling various binary systems including water + surfactant, alcohol + surfactant, and hydrocarbon + surfactant, PC-SAFT has demonstrated good agreement with experimental data, as shown by the low average absolute relative deviations (AARD). researchgate.net

The table below shows representative performance of the PC-SAFT model for various types of surfactant mixtures.

Table 2: Representative Performance of PC-SAFT for Binary Surfactant Systems

| System Type | Average Absolute Relative Deviation (AARD) |

|---|---|

| Water + Surfactant | ~2.18% |

| Alcohol + Surfactant | ~1.15% |

| Hydrocarbon + Surfactant | ~2.67% |

| Carbon Dioxide + Surfactant | ~14.55% |

Data derived from a study on glycol ether surfactants. researchgate.net

The entire SAFT framework is fundamentally based on the thermodynamic perturbation theory (TPT) developed by Wertheim. iitk.ac.intandfonline.com Wertheim's theory provides a rigorous statistical mechanical method for describing the thermodynamics of associating fluids, where molecules can form complexes or chains due to highly directional and short-range attractive forces. molecularsystemsengineering.org The theory allows for the Helmholtz free energy of the fluid to be expressed as a sum of terms, including a reference term (e.g., hard sphere), a chain term, and an association term. iitk.ac.inmolecularsystemsengineering.org

In the application to N-decylpentaoxyethylene systems, Wertheim's TPT allows the SAFT model to explicitly account for the hydrogen bonding between the surfactant's ether and hydroxyl groups and the surrounding water molecules. tandfonline.com It is this incorporation of association effects, based on Wertheim's theory, that enables the successful prediction of complex phase phenomena like the closed-loop immiscibility curves observed in C10E5 aqueous solutions. tandfonline.comualberta.ca The theory provides the formal connection between the microscopic intermolecular forces and the macroscopic thermodynamic properties of the system. molecularsystemsengineering.org

SAFT-HS Approach for Phase Equilibria Prediction of N-decylpentaoxyethylene Aqueous Solutions

Equations of State for Fluid-Phase Equilibria in N-decylpentaoxyethylene Systems

Equations of State (EoS) are fundamental thermodynamic models that describe the relationship between pressure, volume, and temperature in a given system. For complex fluids like aqueous solutions of N-decylpentaoxyethylene, simple EoS models are often insufficient. Advanced models, such as the Statistical Associating Fluid Theory (SAFT), are frequently employed. researchgate.netresearchgate.net The SAFT approach models molecules as chains of spherical segments, which can account for molecular shape, chain length, and specific associative interactions like hydrogen bonding. acs.org A simplified version, SAFT-HS, which treats molecules as chains of hard spheres with van der Waals dispersion forces handled at a mean-field level, has been specifically used to model the phase equilibria of N-decylpentaoxyethylene in water. researchgate.netacs.org

Van der Waals Equation of State and its Applicability to N-decylpentaoxyethylene

The van der Waals (vdW) equation of state was one of the first models to account for the behavior of real gases by introducing corrections to the ideal gas law. wikipedia.orglibretexts.org It incorporates two key parameters: the 'a' parameter, which corrects for intermolecular attractive forces, and the 'b' parameter, which accounts for the finite volume occupied by the molecules themselves. wikipedia.orgmanchester.ac.ukbinghamton.edu The equation is formulated as:

(P + a/V²)(V - b) = RT

Where:

P is the pressure

V is the molar volume

T is the temperature

R is the universal gas constant

a accounts for attraction forces

b accounts for excluded volume

While the van der Waals equation is a significant improvement over the ideal gas law and provides a qualitative description of the gas-liquid transition, its direct applicability to complex systems like aqueous N-decylpentaoxyethylene solutions is limited. wikipedia.orgbinghamton.edu The model does not adequately describe the intricate hydrogen bonding networks and the specific molecular architecture (i.e., the hydrophilic oxyethylene chain and the hydrophobic decyl chain) of the surfactant. However, the fundamental concepts of the vdW equation, particularly the treatment of attractive dispersion forces, are incorporated into more sophisticated models. For instance, the SAFT-HS model applies a van der Waals mean-field approach to account for the dispersion forces in C10E5 solutions. researchgate.netresearchgate.net

Redlich-Kwong Equation of State and Modifications for N-decylpentaoxyethylene Systems

The Redlich-Kwong (R-K) equation of state, developed in 1949, is an empirical, cubic EoS that offered a significant improvement in accuracy over the van der Waals equation, especially at temperatures above the critical point. libretexts.orgwikipedia.org It modified the attractive term of the vdW equation, making it temperature-dependent. wikipedia.orgwolframcloud.com The standard R-K equation is:

P = [RT / (V - b)] - [a / (√T * V(V + b))]

Where:

P, V, T, R are pressure, molar volume, temperature, and the gas constant

a and b are constants calculated from the critical properties of the substance. wikipedia.org

Similar to the van der Waals equation, the original Redlich-Kwong equation is generally not sufficient for accurately modeling the complex phase behavior of N-decylpentaoxyethylene solutions. Its parameters are derived from critical data of a single component and it does not explicitly account for the strong associative interactions present in aqueous surfactant systems. wikipedia.org However, the R-K equation has been the basis for numerous modifications, such as the Soave-Redlich-Kwong (SRK) and Peng-Robinson equations, which are widely used in chemical engineering. wikipedia.org For systems involving N-decylpentaoxyethylene, rather than using a modified R-K equation directly, researchers tend to employ more physically detailed models like SAFT, which are better suited to describe phenomena like closed-loop immiscibility driven by hydrogen bonding. researchgate.netulisboa.pt

Molecular Dynamics (MD) Simulations for N-decylpentaoxyethylene Self-Assembly and Phase Behavior

Molecular Dynamics (MD) is a powerful computational method used to simulate the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insight into the time evolution of the system, revealing mechanisms of processes like self-assembly and phase separation at an atomic level. mdpi.comfrontiersin.org In the context of N-decylpentaoxyethylene, MD simulations can be employed to study how individual surfactant molecules aggregate in an aqueous environment to form micelles and other structures. nih.gov

The simulation process involves defining a force field, which is a set of parameters that describe the potential energy of the system as a function of the coordinates of its particles. This potential typically includes terms for bond stretching, angle bending, torsional angles, and non-bonded interactions like van der Waals and electrostatic forces. nih.gov By simulating a system containing N-decylpentaoxyethylene and water molecules, researchers can observe the spontaneous formation of aggregates, study the structure and dynamics of these aggregates, and analyze the surrounding water structure. rsc.org These simulations provide valuable data on micelle size and shape, aggregation numbers, and the orientation of the surfactant molecules within the aggregates, which are crucial for understanding the macroscopic properties of the solution.

Density Functional Theory (DFT) Calculations in the Context of N-decylpentaoxyethylene Interactions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. esqc.org Unlike methods that deal with the complex many-electron wavefunction, DFT is based on the principle that the energy of the system can be determined as a functional of the spatially dependent electron density. q-chem.comjussieu.fr This simplification allows for the calculation of molecular properties with a favorable balance of accuracy and computational cost. q-chem.com

Computational Approaches for Predicting Critical Temperatures and Immiscibility in N-decylpentaoxyethylene Solutions

Aqueous solutions of non-ionic surfactants like N-decylpentaoxyethylene often exhibit complex phase behavior, including the presence of closed-loop liquid-liquid immiscibility regions. This behavior is characterized by a lower critical solution temperature (LCST) and an upper critical solution temperature (UCST). researchgate.net Predicting these critical points and the extent of immiscibility is a key challenge for theoretical models.

Computational approaches, particularly those based on advanced equations of state, have proven successful in this area. The Statistical Associating Fluid Theory (SAFT) has been specifically applied to predict the phase equilibria of the water + N-decylpentaoxyethylene (C10E5) system. researchgate.netacs.org By modeling water as a hard sphere with four association sites and C10E5 as a chain of hard spheres with sites for hydrogen bonding on the oxyethylene groups, the SAFT-HS approach can predict the cloud-point curves that define the region of liquid-liquid immiscibility. researchgate.netacs.org Studies have shown that for appropriate molecular parameters, the SAFT model can accurately predict the existence of both an LCST and a UCST, with the calculated critical temperatures and the scope of the immiscibility region showing very good agreement with experimental data. researchgate.net

Below is a table summarizing the predictive capability of the SAFT-HS model for the critical temperatures of the H₂O + C10E5 system.

| Property | Experimental Value (K) | SAFT-HS Prediction (K) |

| LCST | ~294 | Good Agreement |

| UCST | ~331 | Good Agreement |

| Table 1: Comparison of experimental and SAFT-HS predicted critical solution temperatures for the aqueous N-decylpentaoxyethylene system. The model demonstrates strong predictive power for the phase behavior. Data derived from research findings. researchgate.net |

Phase Behavior and Solution Properties of N Decylpentaoxyethylene

Micelle Formation and Aggregation Behavior of N-decylpentaoxyethylene

Critical Micelle Concentration (CMC) Determination for N-decylpentaoxyethylene

Thermodynamics of Micelle Formation: ΔG⁰, ΔH⁰, ΔS⁰

The process of micellization, the spontaneous self-assembly of surfactant monomers into organized aggregates, is governed by fundamental thermodynamic principles. The spontaneity of this process is dictated by the change in the standard Gibbs free energy of micellization (ΔG⁰mic), which is a function of the standard enthalpy (ΔH⁰mic) and standard entropy (ΔS⁰mic) of micellization.

The thermodynamic parameters of micellization can be determined from the temperature dependence of the critical micelle concentration (CMC), the threshold concentration at which micelles begin to form. The standard Gibbs free energy of micellization is calculated using the following equation:

ΔG⁰mic = RT ln(CMC)

where R is the universal gas constant and T is the absolute temperature. The standard enthalpy of micellization can be obtained from the Gibbs-Helmholtz equation:

ΔH⁰mic = -T² [∂(ΔG⁰mic/T)/∂T]

Finally, the standard entropy of micellization can be calculated from the relationship:

ΔS⁰mic = (ΔH⁰mic - ΔG⁰mic) / T

Calorimetric studies have shown that the enthalpy of micelle formation for N-decylpentaoxyethylene is positive at lower temperatures, indicating an endothermic process, and decreases as the temperature rises. This suggests that at higher temperatures, the micellization process becomes less reliant on the entropic contribution and more influenced by enthalpic factors.

Table 1: Thermodynamic Parameters of Micelle Formation for N-decylpentaoxyethylene

| Temperature (°C) | ΔH⁰mic (kJ/mol) |

|---|---|

| 10 | > 0 |

| 25 | Positive |

Note: Specific values for ΔG⁰mic and ΔS⁰mic are dependent on the precise CMC values at different temperatures, which can vary slightly based on the experimental method used.

Micelle Aggregation Number and Hydrodynamic Radius of N-decylpentaoxyethylene Aggregates

Above the critical micelle concentration, N-decylpentaoxyethylene monomers assemble into micelles characterized by a specific aggregation number and hydrodynamic radius. The aggregation number represents the average number of surfactant molecules that constitute a single micelle. For N-decylpentaoxyethylene in an aqueous solution, the micelle aggregation number is approximately 73. niscpr.res.in

The hydrodynamic radius is the effective radius of the hydrated micelle as it moves through the solution. This parameter is influenced by the size of the micellar core, the extension of the polyoxyethylene chains into the aqueous phase, and the associated water molecules. The apparent hydrodynamic radius of micelles can increase with the micellar concentration.

Influence of Solution Conditions on Micelle Formation

The formation of micelles by N-decylpentaoxyethylene is sensitive to the surrounding solution conditions, including temperature, pH, and ionic strength.

Temperature: The critical micelle concentration of many nonionic surfactants, including N-decylpentaoxyethylene, exhibits a characteristic U-shaped dependence on temperature. Initially, an increase in temperature leads to a decrease in the CMC. semanticscholar.orgresearchgate.net This is primarily due to the dehydration of the hydrophilic polyoxyethylene chains, which reduces their solubility and favors aggregation. As the temperature continues to rise, the increased thermal energy of the monomers can hinder aggregation, leading to an increase in the CMC. semanticscholar.orgresearchgate.net

pH: As a nonionic surfactant, the micellization of N-decylpentaoxyethylene is generally not significantly affected by changes in pH within a moderate range. The absence of ionizable groups in its structure means that its charge state, and therefore the electrostatic interactions between monomers, remains constant with varying pH. However, extreme pH values can potentially lead to the hydrolysis of the ether linkages in the polyoxyethylene chain, which would alter the surfactant's properties.

Ionic Strength: The influence of ionic strength on the micelle formation of nonionic surfactants is typically less pronounced than for their ionic counterparts. The addition of salts does not significantly screen electrostatic interactions, as there are none. However, high concentrations of electrolytes can influence the solvency of the aqueous medium for both the hydrophobic and hydrophilic parts of the surfactant, which can lead to a slight decrease in the CMC. This "salting-out" effect can promote the aggregation of surfactant molecules.

Premicellar Aggregation and Micellar Growth Phenomena

In solutions of some nonionic surfactants, evidence suggests the formation of smaller aggregates, such as dimers or trimers, at concentrations below the conventionally determined critical micelle concentration. This phenomenon, known as premicellar aggregation, represents the initial stages of self-assembly.

Above the CMC, the micelles of N-decylpentaoxyethylene are not necessarily static in size and shape. Under certain conditions, such as changes in temperature, concentration, or the presence of additives, these spherical micelles can undergo growth. This growth can be one-dimensional, leading to the formation of elongated, worm-like or rod-like micelles. This transition from spherical to cylindrical aggregates significantly alters the viscoelastic properties of the solution.

Self-Assembly Mechanisms of N-decylpentaoxyethylene

The self-assembly of N-decylpentaoxyethylene is a thermodynamically driven process aimed at minimizing the unfavorable contact between the hydrophobic decyl tails and water, while maximizing the hydration of the hydrophilic pentaoxyethylene head groups. This fundamental principle of hydrophobic interaction is the primary driving force for the formation of various aggregate structures.

Formation of Structured Materials from N-decylpentaoxyethylene

At higher concentrations, the self-assembly of N-decylpentaoxyethylene in water is not limited to the formation of simple spherical or cylindrical micelles. The system can exhibit lyotropic liquid crystallinity, where the surfactant aggregates organize into long-range ordered structures. rsc.org These liquid crystalline phases are dependent on both the concentration of the surfactant and the temperature.

Common lyotropic liquid crystalline phases observed for nonionic surfactants include:

Hexagonal phase (H₁): Cylindrical micelles are packed in a hexagonal array.

Cubic phase (V₁): A bicontinuous structure of interconnected micelles, or a close-packed arrangement of spherical micelles.

Lamellar phase (Lα): Bilayers of surfactant molecules are separated by layers of water.

The specific phase formed is a result of the interplay of intermolecular forces and the geometric packing constraints of the surfactant molecules.

Relationship between Molecular Structure and Self-Assembly Morphology

The morphology of the self-assembled structures of N-decylpentaoxyethylene is intrinsically linked to its molecular architecture. The relative sizes of the hydrophilic head group and the hydrophobic tail can be described by the critical packing parameter (CPP), which helps to predict the likely shape of the aggregates.

The CPP is defined as:

CPP = v / (a₀ * l)

where:

v is the volume of the hydrophobic tail.

a₀ is the optimal head group area at the aggregate-water interface.

l is the length of the hydrophobic tail.

Different CPP values favor different aggregate morphologies:

CPP < 1/3: Spherical micelles

1/3 < CPP < 1/2: Cylindrical or rod-like micelles

1/2 < CPP < 1: Vesicles or flexible bilayers

CPP ≈ 1: Lamellar bilayers

For N-decylpentaoxyethylene, changes in solution conditions, such as temperature, can alter the effective head group area (a₀) through dehydration of the polyoxyethylene chains. This change in the CPP can drive the transition from spherical to cylindrical micelles and subsequently to the formation of more complex liquid crystalline phases.

Applications of N Decylpentaoxyethylene in Materials Science Research

N-decylpentaoxyethylene as a Component in Amphiphilic Systems

N-decylpentaoxyethylene (C10E5) is a notable example of a surfactant that forms wormlike micelles in aqueous solutions, particularly in the presence of additives like n-dodecanol. The amphiphilic character of N-decylpentaoxyethylene, possessing both a hydrophilic pentaoxyethylene head and a hydrophobic decyl tail, drives the self-assembly of these elongated, flexible aggregates.

Research utilizing static light scattering (SLS) and dynamic light scattering (DLS) has provided detailed insights into the characteristics of these micellar structures. The addition of n-dodecanol to N-decylpentaoxyethylene solutions induces a significant increase in the length of the wormlike micelles at constant surfactant concentration and temperature. This growth is accompanied by an increase in the cross-sectional diameter of the micelles. The underlying reason for this morphological change is the incorporation of n-dodecanol molecules within the micellar core, which necessitates a denser packing of the surfactant molecules to shield the hydrophobic alcohol from the aqueous environment nih.gov.

The table below summarizes the molar mass and hydrodynamic radius of these micelles as determined by light scattering techniques, illustrating the impact of n-dodecanol on micellar growth.

| Property | Description | Observation |

| Molar Mass (Mw(c)) | The molar mass of the micelles as a function of concentration. | Increases with the addition of n-dodecanol, indicating micellar growth. |

| Hydrodynamic Radius (RH) | The effective radius of the micelles in solution. | Increases with molar mass, consistent with the formation of elongated structures. |

| Cross-sectional Diameter (d) | The diameter of the micellar cross-section. | Increases as n-dodecanol is incorporated, leading to denser packing of surfactant molecules. |

This table illustrates the influence of n-dodecanol on the physical properties of N-decylpentaoxyethylene micelles as characterized by light scattering experiments.

Role of N-decylpentaoxyethylene in the Development of Structured Materials

The self-assembly of amphiphilic molecules like N-decylpentaoxyethylene is a cornerstone in the formation of lyotropic liquid crystals, which are materials that exhibit liquid-crystalline properties as a function of concentration in a solvent. wikipedia.org These ordered phases arise from the micro-phase segregation of the hydrophilic and hydrophobic components on a nanoscale. wikipedia.org

Depending on the concentration of the amphiphile in a solvent (typically water), a variety of structured phases can be formed. At lower concentrations, spherical or cylindrical micelles are common. As the concentration increases, these micelles can organize into long-range ordered structures, such as hexagonal and lamellar phases wikipedia.orgub.edu.

Hexagonal Phase (HI): Cylindrical micelles pack into a two-dimensional hexagonal lattice ub.edu.

Lamellar Phase (Lα): Surfactant molecules arrange into bilayers separated by layers of the solvent wikipedia.org.

The ability of N-decylpentaoxyethylene to form micelles and its inherent amphiphilic nature are prerequisites for the formation of these more complex, structured materials. While specific studies detailing the full phase diagram of the N-decylpentaoxyethylene/water system are not as prevalent as for other surfactants, its structural similarity to other polyoxyethylene alkyl ethers that are known to form lyotropic liquid crystals suggests its capability to participate in the formation of such structured materials. The precise conditions of concentration and temperature would dictate the specific mesophase formed.

Interactions of N-decylpentaoxyethylene in Composite Materials

In the context of composite materials, which are composed of at least two constituent materials with significantly different physical or chemical properties, N-decylpentaoxyethylene is expected to function primarily as a dispersing agent or compatibilizer. Its role would be most critical at the interface between immiscible phases, such as in polymer blends or particulate-filled polymers.

The fundamental interaction of N-decylpentaoxyethylene in a composite material is governed by its amphiphilic structure. The hydrophobic decyl tail would have a strong affinity for non-polar components of the composite, such as a polymer matrix, while the hydrophilic pentaoxyethylene head would preferentially interact with polar fillers or a dispersed aqueous phase.

The table below outlines the expected interactions of N-decylpentaoxyethylene's molecular components within a composite material.

| Molecular Component of N-decylpentaoxyethylene | Type of Interaction | Interacts With | Consequence in Composite Material |

| Decyl Chain (Hydrophobic) | Van der Waals forces | Non-polar polymer matrix, hydrophobic fillers | Anchors the surfactant in the non-polar phase. |

| Pentaoxyethylene Head (Hydrophilic) | Hydrogen bonding, dipole-dipole interactions | Polar fillers (e.g., silica (B1680970), metal oxides), aqueous phases | Promotes adhesion to and dispersion of polar components. |

This table summarizes the anticipated molecular interactions of N-decylpentaoxyethylene when incorporated into a composite material, highlighting its role as an interfacial agent.

Biological Interactions and Biomedical Research of N Decylpentaoxyethylene

N-decylpentaoxyethylene in Studies of Biological Systems and Processes

The nonionic detergent N-decylpentaoxyethylene, also known as C10E5, is instrumental in the study of various biological processes, particularly those involving membrane-associated proteins. Its ability to create a membrane-mimicking environment is crucial for investigating the folding, assembly, and function of these proteins in vitro.

Researchers have employed N-decylpentaoxyethylene to study the complex process of outer membrane protein (OMP) biogenesis. For instance, the assembly factor Omp85 from Escherichia coli, a key component in the insertion of β-barrel proteins into the outer membrane, was refolded in vitro and purified using a buffer containing 0.06% N-decylpentaoxyethylene nih.gov. This allowed for subsequent functional studies in lipid bilayers to understand its interaction with substrate proteins nih.gov. Similarly, the translocator domain of NalP, an autotransporter from Neisseria meningitidis, was refolded from inclusion bodies and purified in the presence of 0.06% (w/v) N-decylpentaoxyethylene nih.govembopress.org. The successful refolding in this detergent was essential for its crystallization and subsequent structural determination, providing insights into the mechanism of autotransporter secretion nih.govembopress.org.

N-decylpentaoxyethylene is also used to isolate and maintain the functionality of transport proteins for biochemical assays. In studies of the mannitol-specific transport protein of E. coli, EIImtl, the detergent was used during purification to replace the harsher detergent sodium deoxycholate rug.nl. The enzyme remained active and stable in C10E5, which enabled detailed fluorescence spectroscopy studies on single-tryptophan mutants to probe the protein's structure and conformational changes upon substrate binding rug.nl. Furthermore, it has been utilized in the study of uncoupling proteins (UCPs), which are involved in proton transport across the inner mitochondrial membrane nih.govacs.org.

Table 1: Application of N-decylpentaoxyethylene in Studying Biological Processes

| Protein/System Studied | Biological Process Investigated | Role of N-decylpentaoxyethylene |

|---|---|---|

| Omp85 (E. coli) | Outer membrane protein assembly | Used in purification buffer (0.06%) for refolded protein nih.gov |

| NalP (N. meningitidis) | Autotransporter secretion mechanism | Used for refolding and purification (0.06%) prior to crystallization nih.govembopress.org |

| EIImtl (E. coli) | Mannitol transport and phosphorylation | Detergent for purification and stabilization for fluorescence studies rug.nl |

| Uncoupling Proteins (UCPs) | Proton (H+) transport | Component of materials for protein isolation and functional assays nih.govacs.org |

Interactions of N-decylpentaoxyethylene with Proteins and Biological Membranes

The primary interaction of N-decylpentaoxyethylene with biological systems involves the solubilization of membrane proteins and lipids. This process relies on the detergent molecules self-assembling into micelles above a certain concentration, known as the critical micelle concentration (CMC). These micelles envelop the hydrophobic transmembrane domains of proteins, effectively extracting them from the native lipid bilayer.

This detergent is particularly favored in native mass spectrometry (MS) studies, a powerful technique for analyzing intact protein complexes and their non-covalent interactions. In this context, N-decylpentaoxyethylene serves as a "charge-reducing" detergent, which helps in obtaining well-resolved mass spectra nih.govresearchgate.net. For example, the dimeric mammalian potassium channel TRAAK was solubilized in N-decylpentaoxyethylene for native MS analysis to investigate its interactions with lipids and charge-reducing additives nih.govresearchgate.netnih.gov. The detergent creates a stable, soluble protein-detergent complex that can be introduced into the mass spectrometer.

The thermodynamics of protein-lipid interactions have also been investigated using N-decylpentaoxyethylene as the solubilizing agent. The ATP-Binding Cassette (ABC) transporter MsbA was prepared for native MS by buffer exchange into a solution containing twice the CMC of C10E5 elifesciences.org. This enabled variable-temperature experiments to determine the thermodynamic parameters (enthalpy and entropy) of specific lipid binding events, revealing that these interactions are largely driven by favorable entropy elifesciences.org. Similarly, the interactions between the G-protein gated inwardly rectifying potassium channel Kir3.4 and various lipids were characterized using native MS after purification and buffer exchange into a C10E5-containing solution nih.gov.

The interaction of N-decylpentaoxyethylene with the membrane itself is demonstrated in studies comparing protein-lipid interactions in proteoliposomes versus a detergent-solubilized state. In one study, TRAAK-containing proteoliposomes were solubilized with C10E5 to investigate how the membrane environment influences lipid binding dynamics compared to the detergent micelle environment rsc.org.

Table 2: Investigating Protein Interactions Using N-decylpentaoxyethylene Micelles

| Protein Studied | Analytical Technique | Type of Interaction Investigated |

|---|---|---|

| TRAAK (Potassium Channel) | Native Mass Spectrometry | Protein-lipid binding and effect of charge-reducing additives nih.govresearchgate.net |

| MsbA (ABC Transporter) | Native Mass Spectrometry | Thermodynamics of protein-lipid interactions elifesciences.org |

| Kir3.4 (Potassium Channel) | Native Mass Spectrometry | Lipid binding preferences nih.gov |

| AmtB (Ammonia Channel) | Native Mass Spectrometry | Temperature-dependence of protein-lipid interactions rsc.org |

Applications of N-decylpentaoxyethylene in Reconstituted Biological Systems

A critical application of N-decylpentaoxyethylene in biomedical research is its use in the reconstitution of membrane proteins into artificial lipid bilayers, such as liposomes. This process creates simplified, controllable model systems, known as proteoliposomes, which are essential for studying the function of transport proteins and channels in a native-like environment.

The general procedure involves first solubilizing a chosen lipid mixture with N-decylpentaoxyethylene to form lipid-detergent mixed micelles. The purified membrane protein, also typically in a detergent solution, is then added to this mixture. The final and most crucial step is the removal of the detergent, which is often accomplished by adding adsorbent materials like bio-beads elifesciences.orgelifesciences.org. As the detergent concentration drops below the CMC, the lipids self-assemble into a bilayer, incorporating the membrane protein to form proteoliposomes.

This methodology has been successfully applied to reconstitute mitochondrial carrier proteins. For a study on a transporter from the gut parasite Blastocystis, a mixture of E. coli polar lipids, L-α-phosphatidylcholine, and cardiolipin (B10847521) was solubilized with 2.5% (v/v) N-decylpentaoxyethylene before the addition of the purified protein and subsequent detergent removal elifesciences.org. A similar protocol was used for the reconstitution of the transporters GalP and Mhp1, where lipids were solubilized in 1.5% (v/v) N-decylpentaoxyethylene elifesciences.org. These reconstituted systems are then used for transport assays to measure the protein's activity. Studies on uncoupling proteins UCP2 and UCP3 also report their reconstitution into proteoliposomes to measure H+ transport activity, demonstrating the high activity of these proteins when activated by coenzyme Q nih.gov.

In addition to liposomes, N-decylpentaoxyethylene-solubilized proteins can be incorporated into other reconstituted systems. The refolded NalPβ protein was reconstituted into planar lipid bilayers, which allowed for electrophysiological measurements of its pore-forming activity nih.gov.

Table 3: Reconstitution of Biological Systems Using N-decylpentaoxyethylene

| Reconstituted Protein | Lipid System | Reconstitution Details | Purpose of Reconstitution |

|---|---|---|---|

| Blastocystis Carrier Protein | E. coli polar lipids, PC, Cardiolipin | Lipids solubilized with 2.5% (v/v) C10E5, detergent removed with bio-beads elifesciences.org | Functional transport assays |

| GalP and Mhp1 (Transporters) | E. coli polar lipid extract | Lipids solubilized with 1.5% (v/v) C10E5, detergent removed with bio-beads elifesciences.org | Screening of substrates and coupling ions |

| Uncoupling Proteins (UCP2, UCP3) | Proteoliposomes | Reconstitution to measure H+ transport nih.gov | Functional characterization of transport activity |

| NalPβ (Translocator Domain) | Planar lipid bilayer | Protein refolded in C10E5 was incorporated into bilayers nih.gov | Measurement of pore-forming activity |

Environmental Fate and Ecotoxicological Research of N Decylpentaoxyethylene

Environmental Distribution and Transformation of N-decylpentaoxyethylene

N-decylpentaoxyethylene, like other alcohol ethoxylates, is primarily released into the environment through wastewater effluent following its use in a variety of consumer and industrial products industrialchemicals.gov.auecostore.com. The distribution of this compound in the environment is governed by its physicochemical properties and the characteristics of the receiving environmental compartments.

Upon release into aquatic environments, N-decylpentaoxyethylene is expected to partition between the water column and sediment. Its moderate water solubility and surface-active properties influence this partitioning behavior. While specific data for N-decylpentaoxyethylene is limited, studies on similar alcohol ethoxylates indicate that a significant portion remains in the water phase, with some partitioning to suspended solids and sediment, particularly for homologues with longer alkyl chains and lower degrees of ethoxylation.

In the terrestrial environment, N-decylpentaoxyethylene can be introduced through the application of sewage sludge to land. Its fate in soil is influenced by sorption to soil organic matter and clay particles, as well as by biodegradation processes. The mobility of N-decylpentaoxyethylene in soil is expected to be moderate, with the potential for leaching to groundwater being dependent on soil type and environmental conditions.

The transformation of N-decylpentaoxyethylene in the environment primarily occurs through biodegradation. Abiotic degradation processes, such as hydrolysis, are generally not significant for alcohol ethoxylates under typical environmental conditions. Photodegradation in the atmosphere may occur if the compound volatilizes, but its low vapor pressure suggests this is not a major environmental fate pathway.

Biodegradation of N-decylpentaoxyethylene in Environmental Compartments (Soil, Water)

N-decylpentaoxyethylene is considered to be readily biodegradable, a characteristic typical of linear alcohol ethoxylates ewg.org. Biodegradation is the primary mechanism for its removal from both aquatic and terrestrial environments. The process can be categorized into primary and ultimate biodegradation.

Primary Biodegradation involves the initial alteration of the molecule, leading to the loss of its surfactant properties. This often occurs through the enzymatic cleavage of the ether bonds in the polyoxyethylene chain or oxidation of the terminal alcohol group.

Ultimate Biodegradation is the complete breakdown of the molecule into carbon dioxide, water, and biomass by microorganisms. Studies on analogous C10-C16 alcohol ethoxylates have demonstrated a high degree of ultimate biodegradation, often exceeding the 60% threshold in standardized ready biodegradability tests (e.g., OECD 301) within a 28-day period.

In Water: In aquatic environments, such as rivers and lakes, the biodegradation of N-decylpentaoxyethylene is expected to be rapid. The rate of biodegradation is influenced by factors such as temperature, nutrient availability, and the microbial population present. High removal efficiencies of over 99% for alcohol ethoxylates have been observed in wastewater treatment plants, indicating their susceptibility to microbial degradation under optimized conditions.

The biodegradation pathways for alcohol ethoxylates typically involve two main routes:

Central Fission: Cleavage of the ether bond within the polyoxyethylene chain.

Terminal Pathway: Oxidation of the terminal alcohol group of the ethoxylate chain, followed by stepwise shortening of the chain.

Modeling Environmental Fate of N-decylpentaoxyethylene

Environmental fate models are valuable tools for predicting the distribution and concentration of chemicals like N-decylpentaoxyethylene in the environment. These models use the physicochemical properties of the substance, along with environmental parameters, to estimate its partitioning and persistence in various compartments.

Fugacity-based models, such as the EUSES (European Union System for the Evaluation of Substances) model, are commonly used to predict the environmental distribution of chemicals. These models can estimate the Predicted Environmental Concentration (PEC) in different compartments, including water, soil, and sediment. For alcohol ethoxylates, these models generally predict that the majority of the substance will be found in the compartment to which it is initially released, with subsequent partitioning and degradation influencing its ultimate fate.

The key input parameters for these models include:

Molecular weight

Vapor pressure

Water solubility

Octanol-water partition coefficient (Kow)

Biodegradation rates in different compartments

While specific models parameterized for N-decylpentaoxyethylene are not widely published, models developed for the broader category of alcohol ethoxylates can provide valuable insights into its expected environmental behavior.

Assessment of Environmental Exposure to N-decylpentaoxyethylene

Environmental exposure assessment for N-decylpentaoxyethylene involves comparing the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). The PEC is the estimated concentration of the substance in an environmental compartment, while the PNEC is the concentration below which adverse effects on the ecosystem are not expected to occur. The ratio of PEC to PNEC (Risk Characterization Ratio, RCR) is used to characterize the potential risk.

Predicted Environmental Concentration (PEC): The PEC for N-decylpentaoxyethylene can be estimated using environmental fate models or based on monitoring data for related compounds. Given the high removal rate of alcohol ethoxylates in wastewater treatment plants, the PEC in surface waters is generally expected to be low. For example, a risk assessment for C10-16 ethoxylated alcohols in Australia estimated a PEC in surface water of 19 µg/L industrialchemicals.gov.au.

Predicted No-Effect Concentration (PNEC): The PNEC is derived from ecotoxicological data (e.g., LC50, EC50, NOEC) for various aquatic and terrestrial organisms. An assessment factor is applied to the lowest available toxicity value to account for uncertainties. For C10-16 ethoxylated alcohols, a PNEC for surface water has been determined to be 28 µg/L industrialchemicals.gov.au.

The table below provides an example of a risk characterization for a related alcohol ethoxylate.

| Environmental Compartment | PEC (µg/L) | PNEC (µg/L) | Risk Characterization Ratio (PEC/PNEC) |

|---|---|---|---|

| Surface Water | 19 | 28 | 0.68 |

A Risk Characterization Ratio of less than 1, as shown in the example for a related substance, indicates that the chemical is not expected to pose a significant risk to the environment under the assessed conditions industrialchemicals.gov.au. Based on the available data for similar alcohol ethoxylates, it is anticipated that N-decylpentaoxyethylene would also have a low environmental risk profile due to its ready biodegradability and high removal rates in wastewater treatment.

Advanced Analytical Techniques for N Decylpentaoxyethylene Characterization and Quantification

Chromatographic Techniques for N-decylpentaoxyethylene Analysis

Chromatographic methods are powerful for separating N-decylpentaoxyethylene from complex mixtures, allowing for its identification and quantification. The choice between liquid and gas chromatography depends on the volatility and thermal stability of the analyte and the matrix in which it is present.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of polyoxyethylene glycols and their derivatives like N-decylpentaoxyethylene. It is highly sensitive and can separate compounds of varying molecular weights, making it ideal for analyzing the polydispersity of ethoxylated surfactants.

In a typical HPLC setup, the separation is achieved on a column packed with a stationary phase, through which a liquid mobile phase is pumped under high pressure. For compounds like N-decylpentaoxyethylene, reversed-phase chromatography is commonly employed. libretexts.org In this mode, the stationary phase is nonpolar (e.g., C8 or C18), and a polar mobile phase, such as a mixture of methanol (B129727) or acetonitrile (B52724) with water, is used. libretexts.org The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases.

Detection can be accomplished using various detectors. While N-decylpentaoxyethylene lacks a strong chromophore for UV detection, derivatization can be performed to introduce a UV-active or fluorescent tag. researchgate.net Alternatively, an Evaporative Light Scattering Detector (ELSD) can be used for the simultaneous determination of lipid components in formulations containing PEGylated lipids. nih.gov Coupling HPLC with tandem mass spectrometry (HPLC-MS/MS) provides highly sensitive and specific quantification.

| Parameter | Typical Conditions for Polyoxyethylene Derivative Analysis | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., YMC-Triart C18, 150 x 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase | Gradient of aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol) | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Column Temperature | 45°C | nih.gov |

| Detector | Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) | nih.gov |

Gas Chromatography (GC) is another valuable technique for the analysis of polyoxyethylene glycol-related compounds. nih.gov It is particularly useful for separating volatile and thermally stable analytes. For less volatile compounds or those with polar functional groups like the hydroxyl group in N-decylpentaoxyethylene, derivatization is often necessary to increase volatility and reduce peak tailing. sigmaaldrich.com A common derivatization method is trimethylsilylation. nih.gov

The separation in GC occurs in a capillary column coated with a stationary phase. The choice of the stationary phase is critical; for polar compounds like glycols, a polar phase such as polyethylene (B3416737) glycol (Carbowax®) is often used, though this can lead to strong interactions and peak tailing. sigmaaldrich.com Alternatively, a non-polar phase like poly(dimethylsiloxane) can be employed to reduce retention and improve peak shape. sigmaaldrich.com

After separation, the components are detected, most commonly by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), which provides structural information for identification. researchgate.net

| Parameter | Typical Conditions for Polyoxyethylene Derivative Analysis | Reference |

|---|---|---|

| Column | WCOT CP-SIL 5 CB fused silica (B1680970) column (50 m x 0.25 mm) | nih.gov |

| Derivatization | Trimethylsilylation after partial cleavage of carbon-oxygen linkages | nih.gov |

| Stationary Phase | Polar (e.g., Polyethylene glycol) or Non-polar (e.g., Poly(dimethylsiloxane)) | sigmaaldrich.com |

| Detector | Mass Spectrometry (MS) | researchgate.net |

Spectroscopic and Spectrometric Techniques for N-decylpentaoxyethylene

Spectroscopic and spectrometric methods provide detailed information about the molecular structure and composition of N-decylpentaoxyethylene. These techniques are often used in conjunction with chromatography for comprehensive analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about molecular structure. youtube.com Both ¹H and ¹³C NMR are extensively used for the characterization of polyethylene glycols and their derivatives. rsc.org

¹H NMR spectroscopy provides information on the different types of protons in the molecule and their connectivity. libretexts.org The chemical shift of a proton is influenced by its electronic environment, allowing for the differentiation of protons in the decyl chain, the oxyethylene units, and the terminal hydroxyl group. libretexts.org Integration of the peak areas can be used to determine the relative number of protons and thus the average number of ethoxy units. nih.gov Spin-spin coupling between adjacent protons can reveal the connectivity of the carbon skeleton. libretexts.org For large polymers, the coupling between ¹H and the naturally abundant ¹³C (1.1%) can become significant and must be considered for accurate molecular weight determination. nih.gov

¹³C NMR provides information about the carbon framework of the molecule. Each chemically distinct carbon atom gives a separate signal, allowing for the confirmation of the structure and purity of N-decylpentaoxyethylene.

| NMR Technique | Information Obtained for N-decylpentaoxyethylene | Reference |

|---|---|---|

| ¹H NMR | Molecular structure, purity, and molecular weight determination. | nih.gov |

| Chemical Shift | Differentiation of protons based on their chemical environment (alkyl vs. ethoxy groups). | libretexts.org |

| Integration | Relative number of protons, allowing for calculation of ethoxylation degree. | nih.gov |

| Spin-Spin Coupling | Information on the connectivity of atoms within the molecule. | libretexts.org |

| ¹³C NMR | Confirmation of the carbon skeleton and assessment of purity. | rsc.org |

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used for determining the molecular weight and elemental composition of a compound. When coupled with chromatographic techniques like GC or HPLC, it becomes a powerful tool for identifying and quantifying components in a mixture. nih.gov

For the analysis of polyoxyethylene derivatives, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are often employed to prevent fragmentation of the parent molecule. The resulting mass spectrum typically shows a distribution of peaks, each corresponding to an oligomer with a different number of ethoxy units, allowing for the determination of the average molecular weight and the polydispersity of the sample.

Tandem mass spectrometry (MS/MS) can be used to obtain structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. tees.ac.uk This can help in confirming the identity of the compound.

| MS Technique | Application for N-decylpentaoxyethylene Analysis | Reference |

|---|---|---|

| LC-MS/MS | Sensitive quantification in complex matrices. | nih.gov |

| MALDI-TOF-MS | Determination of molecular weight distribution and polydispersity. | researchgate.net |

| GC-MS | Identification of isomers and components after chromatographic separation. | researchgate.net |

| Tandem MS (MS/MS) | Structural elucidation through fragmentation analysis. | tees.ac.uk |

UV-Vis spectroscopy measures the absorption of ultraviolet or visible radiation by a molecule, which corresponds to electronic transitions between energy levels. psu.edu While N-decylpentaoxyethylene itself does not have a strong chromophore that absorbs significantly in the UV-Vis region, this technique can still be applied, particularly for quantitative analysis if a suitable calibration is performed or if the molecule is derivatized with a UV-absorbing group.

The primary application of UV-Vis spectroscopy in the context of N-decylpentaoxyethylene might be for monitoring reactions or for quality control purposes where changes in absorbance can indicate the presence of impurities or degradation products that do possess chromophores. For instance, molecules with C=O bonds or conjugated π systems exhibit characteristic absorptions in the UV region. masterorganicchemistry.com

| Parameter | Relevance to N-decylpentaoxyethylene Analysis | Reference |

|---|---|---|

| Wavelength Range | Typically 200 - 800 nm. | psu.edu |

| Principle | Absorption of UV or visible light leads to electronic transitions. | psu.edu |

| Application | Quantitative analysis (often requires derivatization), detection of chromophoric impurities. | mdpi.com |

| Limitations | Low sensitivity and specificity for molecules lacking a strong chromophore. | nih.gov |

Infrared (IR) Spectroscopy for N-decylpentaoxyethylene

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. For N-decylpentaoxyethylene, the IR spectrum is characterized by absorption bands corresponding to the vibrational modes of its constituent parts: the n-decyl alkyl chain and the pentaoxyethylene glycol ether chain.

The spectrum of N-decylpentaoxyethylene exhibits characteristic absorption peaks that can be assigned to specific molecular vibrations. The high-wavenumber region is dominated by C-H stretching vibrations from the decyl chain's methylene (B1212753) (-CH2-) and terminal methyl (-CH3) groups. These typically appear in the 2850-3000 cm⁻¹ range. The presence of a long chain of methylene groups can also give rise to a distinct rocking peak around 720-725 cm⁻¹.

The pentaoxyethylene chain is identified by the strong C-O-C ether stretching vibrations, which are prominent in the fingerprint region of the spectrum, typically between 1050 and 1150 cm⁻¹. Additionally, vibrations related to the terminal hydroxyl (-OH) group, such as O-H stretching, can be observed in the 3200-3600 cm⁻¹ range, often as a broad band due to hydrogen bonding.

The number of vibrational modes for a non-linear molecule like N-decylpentaoxyethylene can be calculated using the formula 3N-6, where N is the number of atoms in the molecule. researchgate.netmdpi.comrsc.org This results in a large number of possible vibrations, leading to a complex IR spectrum. However, many of these modes are localized in specific functional groups, allowing for the identification of the key structural components of the surfactant. mdpi.com

Table 1: Characteristic Infrared Absorption Bands for N-decylpentaoxyethylene

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group Assignment |

| 3200-3600 | O-H Stretching | Terminal Hydroxyl Group |

| 2850-3000 | C-H Stretching | Decyl Chain (-CH₂-, -CH₃) |

| 1450-1475 | C-H Bending (Scissoring) | Decyl Chain (-CH₂) |

| 1370-1380 | C-H Bending (Umbrella Mode) | Decyl Chain (-CH₃) |

| 1050-1150 | C-O-C Stretching | Pentaoxyethylene Chain |

| 720-725 | CH₂ Rocking | Long Methylene Chain |

Microscopy Techniques in Studying N-decylpentaoxyethylene Aggregates

Microscopy techniques are indispensable for the direct visualization of the supramolecular structures formed by N-decylpentaoxyethylene in solution. Techniques such as Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) provide nanoscale resolution, enabling the study of the morphology and organization of micelles and other self-assembled aggregates.

Atomic Force Microscopy (AFM) for N-decylpentaoxyethylene Self-Assemblies

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can image surfaces with sub-nanometer resolution. nih.gov It is particularly well-suited for studying the self-assembly of surfactants like N-decylpentaoxyethylene at solid-liquid interfaces. nih.gov AFM can provide detailed topographical information about adsorbed surfactant aggregates, such as their size, shape, and packing arrangement. rsc.orgiaea.org

In a typical AFM experiment for studying N-decylpentaoxyethylene, a solution of the surfactant is deposited onto a smooth substrate, such as mica or highly oriented pyrolytic graphite (B72142) (HOPG). The AFM tip scans the surface, and the interactions between the tip and the adsorbed surfactant layer are used to construct a three-dimensional image. This allows for the direct visualization of individual micelles, which can appear as spherical or hemispherical structures, or more complex aggregates depending on the concentration and substrate. nih.gov Video-rate AFM can even be used to observe the dynamic processes of micelle formation and rearrangement in real-time. mdpi.com

Transmission Electron Microscopy (TEM) for N-decylpentaoxyethylene Morphological Studies

Transmission Electron Microscopy (TEM) offers another powerful approach for investigating the morphology of N-decylpentaoxyethylene aggregates. ornl.gov To overcome the challenges of imaging soft, hydrated structures in the high vacuum of a conventional TEM, cryogenic TEM (cryo-TEM) is the preferred method. researchgate.netacs.orgnih.gov In cryo-TEM, a thin film of the surfactant solution is rapidly vitrified by plunging it into a cryogen, such as liquid ethane. uu.nl This process traps the aggregates in their native, hydrated state, preventing the formation of ice crystals that could disrupt their structure. uu.nlej-chem.org

Cryo-TEM images can reveal the size, shape, and internal structure of N-decylpentaoxyethylene micelles. Depending on the concentration and other conditions, various morphologies, such as spherical, ellipsoidal, or worm-like micelles, can be observed. researchgate.netnih.gov This technique has been instrumental in understanding the microstructural transitions that occur in polyoxyethylene alkyl ether surfactant systems. nih.gov

Calorimetric Techniques for N-decylpentaoxyethylene Systems (e.g., Differential Scanning Calorimetry)

Calorimetric techniques are essential for characterizing the thermodynamic properties of N-decylpentaoxyethylene systems, including phase transitions and micellization. Differential Scanning Calorimetry (DSC) and Isothermal Titration Calorimetry (ITC) are two of the most commonly employed methods.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. nih.govtaylorfrancis.comtainstruments.com DSC is highly effective for studying the phase behavior of aqueous mixtures of N-decylpentaoxyethylene. nih.gov By monitoring the heat flow as the temperature is varied, DSC can detect thermotropic transitions between different phases, such as the dissolution of the surfactant, the formation of various liquid crystalline phases (e.g., hexagonal, cubic, lamellar), and the melting of frozen solutions. acs.orgnih.govrsc.org

A study investigating the phase behavior of aqueous binary mixtures of pentaethylene glycol decyl ether (C10E5), among other similar surfactants, utilized DSC to construct temperature-composition (T-X) phase diagrams. nih.gov The DSC thermograms revealed multiple thermotropic transitions, which, in conjunction with polarized optical microscopy, allowed for the characterization of the different mesomorphic phases. nih.gov The study also identified the formation of a solid-phase compound between C10E5 and water with a stoichiometry of C10E5·10H2O. nih.gov

Table 2: Phase Transition Data for a Representative Polyoxyethylene Alkyl Ether System from DSC

| Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (kJ/mol) |

| Melting of Ice | -5.2 | 0.1 | 6.0 |

| Micelle Formation | 10.5 | 15.2 | 2.5 |

| Phase Transition | 35.8 | 40.1 | 4.8 |

Note: This table presents illustrative data for a generic polyoxyethylene alkyl ether system to demonstrate the type of information obtained from DSC analysis. Actual values for N-decylpentaoxyethylene systems will vary with concentration.

Isothermal Titration Calorimetry (ITC) is another powerful calorimetric technique used to study the thermodynamics of intermolecular interactions. In the context of N-decylpentaoxyethylene, ITC is particularly useful for determining the critical micelle concentration (CMC) and the enthalpy of micellization (ΔH_mic). researchgate.netmdpi.comtainstruments.com The experiment involves titrating a concentrated solution of the surfactant into a solvent (typically water) in the calorimeter cell and measuring the heat evolved or absorbed with each injection. dntb.gov.ua A plot of the heat change per injection versus the total surfactant concentration shows a characteristic sigmoidal curve, from which the CMC and ΔH_mic can be accurately determined. mdpi.com

Other Analytical Techniques Relevant to N-decylpentaoxyethylene Research

Beyond the techniques already discussed, a range of other analytical methods are employed to gain a comprehensive understanding of N-decylpentaoxyethylene systems.

Light Scattering Techniques: Both static light scattering (SLS) and dynamic light scattering (DLS) are widely used to characterize the size, shape, and aggregation number of N-decylpentaoxyethylene micelles in solution. uu.nlnih.govresearchgate.net SLS measures the time-averaged intensity of scattered light to determine the weight-average molecular weight of the micelles, from which the aggregation number can be calculated. DLS, also known as photon correlation spectroscopy, measures the fluctuations in scattered light intensity to determine the hydrodynamic radius of the micelles. uu.nl

Small-Angle Neutron Scattering (SANS): SANS is a powerful technique for probing the structure of N-decylpentaoxyethylene aggregates on the nanometer scale. iaea.orgornl.govrsc.org By scattering a beam of neutrons off the sample and analyzing the scattering pattern, detailed information about the size, shape, and internal structure of the micelles can be obtained. nih.govnih.gov A key advantage of SANS is the ability to use contrast variation by substituting hydrogen with deuterium (B1214612) in either the solvent or the surfactant, which allows for the selective highlighting of different parts of the aggregate structure. iaea.org

Fluorescence Spectroscopy: This technique utilizes fluorescent probes to study the microenvironment of N-decylpentaoxyethylene micelles. mdpi.comresearchgate.net The fluorescence emission spectrum of a probe molecule is sensitive to the polarity of its surroundings. By observing changes in the fluorescence spectrum of a probe solubilized within the micelles, information about the properties of the micellar core and the CMC can be obtained. nih.gov

Table 3: Summary of Other Analytical Techniques for N-decylpentaoxyethylene Research

| Technique | Information Obtained |

| Static Light Scattering (SLS) | Micelle molecular weight, aggregation number, radius of gyration. |

| Dynamic Light Scattering (DLS) | Hydrodynamic radius of micelles, size distribution. |

| Small-Angle Neutron Scattering (SANS) | Micelle size, shape, internal structure, aggregation number. |

| Fluorescence Spectroscopy | Critical micelle concentration (CMC), microenvironment polarity of micelles. |

| Nuclear Magnetic Resonance (NMR) | Surfactant dynamics, micelle structure, self-diffusion coefficients. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity and identification of isomers in technical-grade samples. |

Synthesis Methodologies for N Decylpentaoxyethylene

General Principles of N-alkyl Polyoxyethylene Ether Synthesis

The foundational chemistry for producing N-alkyl polyoxyethylene ethers, including N-decylpentaoxyethylene, revolves around the formation of an ether linkage between an alkyl chain and a polyoxyethylene chain. The two predominant strategies to achieve this are direct ethoxylation and the Williamson ether synthesis.

Direct Ethoxylation: This industrial-scale method involves the direct reaction of a fatty alcohol, in this case, n-decanol, with ethylene (B1197577) oxide. The reaction is typically catalyzed by a strong base, such as potassium hydroxide (B78521) (KOH), and is carried out at elevated temperatures and pressures. The process is highly exothermic and requires careful control to prevent runaway reactions. A significant challenge in direct ethoxylation is controlling the degree of ethoxylation, as the reaction produces a mixture of oligomers with varying lengths of the polyoxyethylene chain. Achieving a narrow distribution centered around the desired pentaoxyethylene length (five ethylene oxide units) necessitates the use of specialized catalysts.